molecular formula C33H36N2O13 B14463807 Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene CAS No. 72276-02-9

Benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

Cat. No.: B14463807
CAS No.: 72276-02-9
M. Wt: 668.6 g/mol
InChI Key: NGHABYBKRCQUIM-UHFFFAOYSA-N
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Description

1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] is a complex polymeric compound. It is known for its unique structural properties, which make it valuable in various industrial applications. This compound is formed through the polymerization of 1,3-benzenedicarboxylic acid, hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene], and 2,2’-oxybis[ethanol].

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this polymer involves a series of condensation reactions. The primary reactants, 1,3-benzenedicarboxylic acid and hexanedioic acid, undergo esterification with 2,2’-oxybis[ethanol] to form intermediate esters. These esters then react with 1,1’-methylenebis[4-isocyanatobenzene] under controlled conditions to form the final polymer. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete polymerization.

Industrial Production Methods

In industrial settings, the production of this polymer is scaled up using continuous flow reactors. The reactants are fed into the reactor at controlled rates, and the reaction conditions are optimized to maximize yield and minimize by-products. The polymer is then purified through a series of filtration and washing steps to remove any unreacted monomers and impurities.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] primarily undergoes hydrolysis and thermal degradation reactions. It is relatively stable under normal conditions but can be broken down under extreme pH or temperature conditions.

Common Reagents and Conditions

    Hydrolysis: This reaction can be induced using strong acids or bases. The polymer chains break down into their monomeric units.

    Thermal Degradation: At high temperatures, the polymer decomposes, releasing volatile organic compounds.

Major Products

The major products of these reactions include the original monomers: 1,3-benzenedicarboxylic acid, hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene], and 2,2’-oxybis[ethanol].

Scientific Research Applications

1,3-Benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of advanced materials and composites.

    Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.

    Medicine: Investigated for its potential use in creating scaffolds for tissue engineering.

    Industry: Utilized in the production of high-performance coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance.

Mechanism of Action

The polymer exerts its effects through its unique structural properties. The presence of multiple functional groups allows it to form strong intermolecular interactions, leading to high tensile strength and durability. The molecular targets and pathways involved include hydrogen bonding and van der Waals forces, which contribute to the polymer’s stability and performance in various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 1,3-benzenedicarboxylic acid, polymer with hexanedioic acid, 1,1’-methylenebis[4-isocyanatobenzene] and 2,2’-oxybis[ethanol] offers superior mechanical properties and chemical resistance. Its unique combination of monomers provides a balance of flexibility and strength, making it suitable for a wide range of demanding applications.

Properties

CAS No.

72276-02-9

Molecular Formula

C33H36N2O13

Molecular Weight

668.6 g/mol

IUPAC Name

benzene-1,3-dicarboxylic acid;hexanedioic acid;2-(2-hydroxyethoxy)ethanol;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene

InChI

InChI=1S/C15H10N2O2.C8H6O4.C6H10O4.C4H10O3/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;9-7(10)5-2-1-3-6(4-5)8(11)12;7-5(8)3-1-2-4-6(9)10;5-1-3-7-4-2-6/h1-8H,9H2;1-4H,(H,9,10)(H,11,12);1-4H2,(H,7,8)(H,9,10);5-6H,1-4H2

InChI Key

NGHABYBKRCQUIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C(=O)O.C1=CC(=CC=C1CC2=CC=C(C=C2)N=C=O)N=C=O.C(CCC(=O)O)CC(=O)O.C(COCCO)O

Related CAS

70775-97-2
72276-02-9
69011-23-0

Origin of Product

United States

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